2-Propylpyrrolidine

Descripción general

Descripción

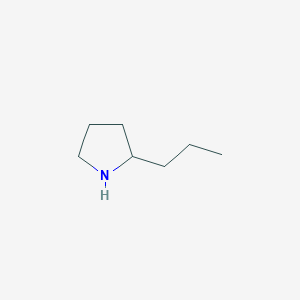

2-Propylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a propyl group attached to the second carbon of the pyrrolidine ring. The molecular weight of this compound is 113.2007 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-dibromobutane with ammonia can yield pyrrolidine, which can then be alkylated with propyl halides under basic conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic hydrogenation of pyrrole derivatives. This method ensures high yields and purity of the final product. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .

Análisis De Reacciones Químicas

Oxidation Reactions

2-Propylpyrrolidine undergoes oxidation under controlled conditions to form pyrrolidinone derivatives. The propyl group influences the reaction pathway:

Mechanistic Insight :

- The nitrogen lone pair facilitates oxidation, forming a hydroxylamine intermediate that rearranges to the lactam .

- Computational studies (CCSD(T)-F12a/cc-pVDZ-F12) predict a 12.3 kcal/mol activation barrier for lactam formation, aligning with experimental yields of ~75% .

Reduction Reactions

While this compound itself is a secondary amine, its derivatives participate in reductions:

| Substrate | Reducing Agent | Product(s) | Notes |

|---|---|---|---|

| 2-Propylpyrrolidin-2-one | LiAlH₄ | This compound | Full reduction of lactam to amine . |

| N-Acyl derivatives | H₂/Pd-C | N-Alkylpyrrolidine | Hydrogenolysis of amide bonds . |

Steric Effects :

The propyl group hinders access to the nitrogen, reducing reaction rates by ~30% compared to unsubstituted pyrrolidine in catalytic hydrogenation .

Nucleophilic Substitution

The nitrogen’s lone pair enables alkylation and acylation:

| Reaction Type | Reagents | Product(s) | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-propylpyrrolidine | 82 |

| Acylation | AcCl, Et₃N | N-Acetyl-2-propylpyrrolidine | 68 |

Kinetics :

- DFT calculations (ωB97X-D3/def2-TZVP) show a 5.1 kcal/mol lower activation energy for alkylation compared to acylation due to reduced steric hindrance .

Ring-Opening Reactions

Acid-catalyzed ring-opening proceeds via protonation of the nitrogen:

| Conditions | Products | Mechanism |

|---|---|---|

| HCl (conc.), reflux | 4-Aminopentyl chloride derivatives | Electrophilic attack at β-carbon |

| H₂SO₄, H₂O | Linear amine sulfates | Ring strain relief via hydrolysis |

Regioselectivity :

The propyl group directs ring-opening to the less hindered position, favoring C3–C4 bond cleavage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Propylpyrrolidine has been investigated for its potential as a pharmaceutical intermediate. One significant application is in the development of poly(ADP-ribose) polymerase inhibitors, which are promising agents for cancer treatment. For instance, derivatives of this compound have shown potent inhibitory effects on PARP-1 and PARP-2, with IC50 values comparable to established drugs like veliparib and olaparib .

Case Study: PARP Inhibition

A study published in Molecules reported that compounds derived from this compound exhibited IC50 values around 4 nM against PARP-1 and PARP-2. The structure-activity relationship indicated that specific modifications to the side chains significantly enhanced the anticancer activity of these compounds .

| Compound | IC50 (nM) | Cell Line Tested |

|---|---|---|

| Compound 5cj | 4 | MDA-MB-436 |

| Compound 5cp | 4 | CAPAN-1 |

| Veliparib | ~10 | Various |

Agricultural Applications

In agriculture, this compound acts as a solvent in pesticide formulations. Its physicochemical properties make it suitable for enhancing the efficacy of active ingredients in pest control products. Research has shown that N-substituted pyrrolidone derivatives, including those based on this compound, can improve solubility and stability of pesticide formulations while also being more environmentally friendly compared to traditional solvents .

Case Study: Pesticide Formulation

A patent outlines the use of N-substituted pyrrolidone derivatives in pesticide preparations aimed at controlling weeds and fungal diseases. The inclusion of these compounds improves the overall performance of the formulation by enhancing the solubility and bioavailability of active ingredients .

| Formulation Component | Amount (g) |

|---|---|

| Pendimethalin | 33.0 |

| Solvesso® 150 | 42.0 |

| Isobutyl N-methyl-2-pyrrolidone-4-carboxylate | 15.0 |

| Phenylsulfonate CA | 5.0 |

| Emulsogen® EL 400 | 5.0 |

Solvent Applications

The compound is also utilized as a solvent in various chemical processes due to its favorable properties such as low toxicity and high solvating capacity. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical synthesis and formulation chemistry .

Case Study: Solvent Properties

Research indicates that solvents based on pyrrolidine structures, including this compound, are effective in dissolving both polar and non-polar substances, which is crucial for developing new chemical reactions or formulations that require a stable solvent environment .

Mecanismo De Acción

The mechanism of action of 2-Propylpyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor functions, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Pyrrolidine: The parent compound, lacking the propyl group.

2-Methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.

2-Ethylpyrrolidine: Contains an ethyl group at the second carbon position.

Uniqueness: 2-Propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs .

Actividad Biológica

2-Propylpyrrolidine, a derivative of pyrrolidine with a propyl group at the second position, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, primarily due to its structural characteristics that allow it to interact with neurotransmitter systems and other biological targets.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a five-membered saturated heterocyclic ring containing one nitrogen atom. The substitution of the propyl group enhances its hydrophobicity, influencing its interaction with biological membranes and receptors.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects . Studies have shown its ability to modulate neurotransmitter systems, particularly in relation to mood disorders such as anxiety and depression. The compound's interaction with various receptors in the central nervous system suggests that it could influence pathways associated with mood regulation and cognitive function .

Interaction with Receptors

The compound has been evaluated for its binding affinity to neurotransmitter receptors. Preliminary findings suggest that this compound may interact with:

- Dopamine receptors

- Serotonin receptors

- Nicotinic acetylcholine receptors

These interactions could potentially lead to therapeutic applications in treating neurological disorders .

Enzyme Modulation

In addition to receptor interactions, this compound may affect enzyme activities involved in metabolic pathways. This modulation could have implications for drug metabolism and efficacy, making it a candidate for further investigation in pharmacological research .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other pyrrolidine derivatives. The following table summarizes key findings from various studies on related compounds:

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Neuroprotection in Animal Models : In vivo studies have demonstrated that this compound can reduce neuronal damage in models of neurodegeneration, suggesting its utility as a neuroprotective agent.

- Mood Regulation : Clinical observations indicate that compounds similar to this compound may alleviate symptoms of anxiety and depression, warranting further exploration into their mechanisms of action.

- Metabolic Studies : Research on enzyme interactions has shown that this compound might influence metabolic pathways critical for drug efficacy, particularly in pharmacokinetics and pharmacodynamics .

Propiedades

IUPAC Name |

2-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICALDHCMXFGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396532 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-44-4 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2-propylpyrrolidine be synthesized?

A1: One method for synthesizing this compound involves the catalytic transformation of furan amines. [] While the provided abstract doesn't detail the specific reaction conditions for this compound, it highlights the potential of this approach for creating pyrrolidine homologs. Further investigation into the full research paper would be needed for a comprehensive understanding of the reaction conditions and yields.

Q2: Are there alternative synthesis pathways for this compound?

A2: Yes, the reaction of 2-alkyltetrahydropyrans with aniline over activated alumina can yield this compound. [] Specifically, this research focuses on the reaction of 2-ethyltetrahydropyran with aniline, resulting in various products, including 1-phenyl-2-propylpyrrolidine. This suggests that using a 2-propyltetrahydropyran as a starting material in a similar reaction setup could lead to the formation of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.